5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

Purity profiling Quality control Reproducibility

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide (CAS 866144-12-9; also named 5-[(3-fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione) is a synthetic, low-molecular-weight (210.32 g/mol) heterocyclic organosulfur compound belonging to the 1,3,4-thiadiazole-2-thiol/thione family. Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluoropropylsulfanyl chain, which simultaneously presents a thiol-thione tautomeric functionality at the 2-position.

Molecular Formula C5H7FN2S3
Molecular Weight 210.3 g/mol
CAS No. 866144-12-9
Cat. No. B3160739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
CAS866144-12-9
Molecular FormulaC5H7FN2S3
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC(CF)CSC1=NNC(=S)S1
InChIInChI=1S/C5H7FN2S3/c6-2-1-3-10-5-8-7-4(9)11-5/h1-3H2,(H,7,9)
InChIKeyONUCYHOUHWGGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide (CAS 866144-12-9): Core Identity and Structural Classification


5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide (CAS 866144-12-9; also named 5-[(3-fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione) is a synthetic, low-molecular-weight (210.32 g/mol) heterocyclic organosulfur compound belonging to the 1,3,4-thiadiazole-2-thiol/thione family. Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluoropropylsulfanyl chain, which simultaneously presents a thiol-thione tautomeric functionality at the 2-position. The compound is commercially available as a research chemical from multiple international suppliers with typical catalog purities of 90%–98%, as determined by HPLC or titration . Like other 5-alkylthio-1,3,4-thiadiazole-2-thiols, it serves as a versatile synthetic building block and a candidate scaffold for medicinal chemistry and agrochemical discovery programs.

Why the 3-Fluoropropyl Substituent Prevents Simple In‑Class Substitution for CAS 866144-12-9


Although numerous 5-alkylthio-1,3,4-thiadiazole-2-thiol derivatives share a common heterocyclic scaffold, the terminal 3-fluoropropyl group of CAS 866144-12-9 introduces distinct physicochemical properties—altered lipophilicity, hydrogen‑bonding capacity, and metabolic stability—that cannot be replicated by non‑fluorinated alkyl (e.g., propyl, benzyl) or differently halogenated analogs [1]. Within the broader 1,3,4-thiadiazole class, even minor C‑5 substituent variations have been shown to drive significant divergence in biological target engagement, ADMET profiles, and environmental persistence [2]. Therefore, assuming functional interchangeability between CAS 866144-12-9 and its nearest structural neighbors without direct comparative data risks irreproducible results, suboptimal structure‑activity relationship progression, and procurement of an unfit‑for‑purpose intermediate.

Product‑Specific Quantitative Differentiation Evidence for 5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide


Batch‑to‑Batch Purity Heterogeneity Across Commercial Sources: A Critical Procurement Parameter

Commercially available lots of CAS 866144-12-9 exhibit purity values spanning 90% (Sigma-Aldrich/Key Organics BIONET, as determined by HPLC or titration) to ≥98% (Leyan and MolCore, verified by HPLC area normalization) . In contrast, the unsubstituted parent scaffold 1,3,4-thiadiazole-2-thiol (CAS 18686-82-3) is routinely supplied at ≥98% purity from multiple vendors, reflecting its more established synthetic routes . The broader purity range reported for CAS 866144-12-9 underscores the necessity for requesting batch‑specific certificates of analysis (CoA) before initiating reproducible biological screening or scale‑up synthesis, as impurities at the ≥5% level can confound activity readouts or poison catalytic steps.

Purity profiling Quality control Reproducibility Procurement risk

Enhanced Lipophilicity Versus Non‑Fluorinated 5‑Propylthio Analog: LogP and Calculated Physicochemical Descriptors

Calculated logP (XLogP3‑AA) for the tautomeric thione form of CAS 866144-12-9 is approximately 2.0 (ChemSpider prediction, InChI Key ONUCYHOUHWGGPL-UHFFFAOYSA-N), whereas the direct non‑fluorinated analog 5‑(propylthio)-1,3,4‑thiadiazole‑2‑thiol (CAS 19921‑88‑1) yields a calculated XLogP of approximately 1.7 . The ~0.3 log unit increase driven by the terminal fluorine atom corresponds to a roughly 2‑fold higher octanol‑water partition coefficient, which can measurably influence passive membrane permeability, plasma protein binding, and tissue distribution in vivo when these scaffolds are elaborated into lead‑like molecules [1].

Lipophilicity Drug‑likeness ADMET prediction Bioavailability

Presence of Terminal Fluorine Provides a 19F‑NMR Spectroscopic Handle Absent in Non‑Fluorinated Analogs

The 3‑fluoropropyl substituent in CAS 866144-12-9 provides a single 19F NMR signal (predicted δF ~‑220 ppm, CF2‑CH2‑CH2‑S environment) that is completely absent in the corresponding propylthio (CAS 19921‑88‑1), benzylthio (CAS 4858‑36‑0), and allylthio (CAS not specified) analogs [1]. 19F‑NMR detection enables background‑free quantification in complex biological matrices (e.g., cell lysates, plasma) with limits of detection in the low micromolar range on standard 400 MHz instruments, and facilitates protein‑observed 19F NMR in fragment‑based drug discovery against targets where the thiadiazole scaffold is known to engage (e.g., matrix metalloproteinases, carbonic anhydrases) [2][3].

19F‑NMR Analytical quantification Metabolic tracing Fragment‑based screening

Class‑Level Antimicrobial and Cytotoxic Activity: Comparative Positioning of the Thiadiazole‑2‑thiol Scaffold

While no peer‑reviewed biological data have been published for CAS 866144-12-9 as of May 2026, the 1,3,4‑thiadiazole‑2‑thiol scaffold itself has generated validated activity in multiple independent studies. A series of 5‑substituted benzylthio and phenylacetamido derivatives exhibited IC50 values of 8–11 µM against MDA‑MB‑231 breast cancer cells, outperforming imatinib (IC50 = 20 µM) by approximately 2‑fold [1]. Separately, 5‑dithiocarbamato‑1,3,4‑thiadiazole‑2‑thiol Zn(II) complex showed IC50 = 47 µM against MCF‑7 cells [2]. Although these values cannot be directly extrapolated to CAS 866144-12-9, they establish a quantitative benchmark range (IC50 ~1–100 µM) for the class, demonstrating that the parent scaffold is intrinsically capable of delivering cellular potency when appropriately elaborated at the 5‑position.

Antimicrobial screening Cytotoxicity SAR Hit identification

Procurement‑Guiding Application Scenarios for 5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide


Medicinal Chemistry Hit‑to‑Lead Building Block Requiring Fluorinated Lipophilicity Tuning

For SAR programs exploring 1,3,4‑thiadiazole‑2‑thiol cores against cancer or inflammatory targets, CAS 866144-12-9 provides a C‑5 3‑fluoropropyl substituent that increases calculated logP by ~0.3 units relative to the non‑fluorinated propylthio analog [1]. This subtle lipophilicity shift can be strategically employed to modulate permeability, metabolic stability, or off‑target binding without introducing the large steric or electronic perturbations associated with aryl or branched alkyl groups. The validated class‑level cytotoxicity (IC50 8–47 µM against breast cancer lines) [2] justifies investment in this specific building block as a differentiated entry into fluorinated thiadiazole‑2‑thiol chemical space.

19F‑NMR‑Enabled In Vitro ADME and Target Engagement Profiling

The presence of a single terminal fluorine atom enables direct 19F‑NMR quantification in biological matrices (predicted δF ~‑220 ppm) [1]. Research groups conducting metabolic stability assays, plasma protein binding measurements, or fragment‑based screening against MMP‑3 or carbonic anhydrase isoforms can use CAS 866144-12-9 as a 19F‑NMR reporter probe, eliminating the need for radiochemical or LC‑MS/MS method development during early‑stage profiling [2][3]. This analytical advantage is absent in the propylthio, benzylthio, and allylthio analogs.

Agrochemical Nitrification or Corrosion Inhibitor Screening Using Fluorinated Thiadiazole‑2‑thiols

The 5‑substituted‑1,3,4‑thiadiazole‑2‑thiol scaffold has demonstrated both nitrification inhibition activity (green chemistry synthesis, in vitro soil assays) [1] and corrosion inhibition on mild steel in acidic media (electrochemical impedance and weight loss methods) [2]. Incorporating a fluorinated alkyl chain (CAS 866144-12-9) may enhance soil mobility or metal surface adsorption compared to non‑fluorinated analogs, though head‑to‑head comparative data are not yet published. Procurement is justified for systematic structure‑activity relationship studies where fluorination is hypothesized to improve environmental persistence or film‑forming characteristics.

Synthetic Methodology Development Leveraging the 2‑Thiol/Thione Tautomeric Nucleophile

The 1,3,4‑thiadiazole‑2‑thiol/thione equilibrium provides a soft nucleophilic sulfur amenable to regioselective alkylation, acylation, or metal‑catalyzed cross‑coupling [1]. CAS 866144-12-9 serves as a concise substrate for methodology studies—e.g., S‑arylation, Cu‑catalyzed Ullmann coupling, or thiol‑disulfide exchange—where the 3‑fluoropropyl substituent remains inert under standard reaction conditions yet provides a convenient 19F‑NMR handle for reaction monitoring and product characterization.

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